molecular formula C11H16N2O B13556503 4-Methyl-3-(piperidin-4-yloxy)pyridine

4-Methyl-3-(piperidin-4-yloxy)pyridine

Cat. No.: B13556503
M. Wt: 192.26 g/mol
InChI Key: PSGIWTSRCFJCGB-UHFFFAOYSA-N
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Description

4-Methyl-3-(piperidin-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a piperidin-4-yloxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(piperidin-4-yloxy)pyridine typically involves the reaction of 4-methyl-3-hydroxypyridine with piperidine under specific conditions. The hydroxyl group at the 3-position of the pyridine ring is substituted with the piperidin-4-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(piperidin-4-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-3-(piperidin-4-yloxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets. The piperidin-4-yloxy group can interact with receptors or enzymes, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(piperidin-4-yloxy)pyridine is unique due to the presence of both a methyl group and a piperidin-4-yloxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-methyl-3-piperidin-4-yloxypyridine

InChI

InChI=1S/C11H16N2O/c1-9-2-5-13-8-11(9)14-10-3-6-12-7-4-10/h2,5,8,10,12H,3-4,6-7H2,1H3

InChI Key

PSGIWTSRCFJCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)OC2CCNCC2

Origin of Product

United States

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